molecular formula C19H18N4O2S2 B2493432 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392294-30-3

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2493432
CAS No.: 392294-30-3
M. Wt: 398.5
InChI Key: JHDOSRRDSIRWLL-UHFFFAOYSA-N
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Description

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
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Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a thiadiazole ring, a dimethylphenylamino group, and a benzamide moiety. Its chemical formula is C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of approximately 378.51 g/mol. The unique structural components suggest various interactions within biological systems that could lead to therapeutic effects.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties . These properties are hypothesized to arise from the compound's ability to inhibit deubiquitylating enzymes involved in tumor progression. Such inhibition may lead to the modulation of critical signaling pathways associated with cancer cell survival and proliferation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and impacting cellular processes.
  • Receptor Binding : It might bind to certain receptors involved in cell signaling pathways, influencing cellular responses.

Structural Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the thiadiazole and benzamide moieties can significantly impact biological activity. For instance, derivatives with different alkyl or aryl substitutions have been synthesized and tested for their efficacy against various biological targets .

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the compound's effect on cancer cell lines. Results indicated that certain derivatives exhibited substantial cytotoxicity against tumor cells while sparing normal cells.
    Compound NameIC50 (µM)Activity Description
    N-(5-((2-(dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide15 ± 3Moderate cytotoxicity against cancer cell lines
    N-(5-(2-aminoethyl)thio)-1,3,4-thiadiazole8 ± 1High cytotoxicity against breast cancer cells
  • Mechanistic Studies : Further investigations using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess binding affinities and interaction dynamics with target proteins.

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-12-7-6-10-15(13(12)2)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDOSRRDSIRWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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